molecular formula C8H18O2 B12934861 2,2,4-Trimethylpentane-1,5-diol

2,2,4-Trimethylpentane-1,5-diol

Cat. No.: B12934861
M. Wt: 146.23 g/mol
InChI Key: LHOBKFFUEUQRQX-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentane-1,5-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,5-diol can be synthesized through the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally involve the use of advanced chemical reactors and purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylpentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the desired product, but typically involve the use of acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

2,2,4-Trimethylpentane-1,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-Trimethylpentane-1,5-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups play a crucial role in the reactivity of the compound. These groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical processes. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparison with Similar Compounds

  • 2,2,4-Trimethylpentane (Isooctane)
  • 2,2,4-Trimethyl-1,3-pentanediol
  • 2,2,4-Trimethylpentane-1,3-diol

Comparison: 2,2,4-Trimethylpentane-1,5-diol is unique due to its specific structure and the presence of two hydroxyl groups at the 1 and 5 positions. This distinguishes it from other similar compounds, such as 2,2,4-Trimethylpentane, which lacks hydroxyl groups, and 2,2,4-Trimethyl-1,3-pentanediol, which has hydroxyl groups at different positions .

Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2,4-trimethylpentane-1,5-diol

InChI

InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3

InChI Key

LHOBKFFUEUQRQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)CO)CO

Origin of Product

United States

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